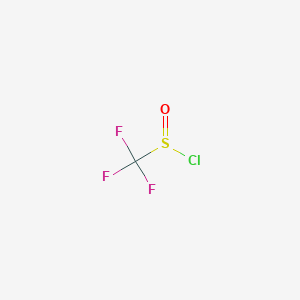

三氟甲磺酰氯

描述

Trifluoromethanesulfinyl Chloride is a chemical compound used in various applications. It is a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes .

Synthesis Analysis

Trifluoromethanesulfinyl Chloride can be synthesized by reacting trifluoromethanesulfonic acid with phosphorous trichloride and chlorine . Another method involves the reaction of trifluoromethanesulfonic acid with thionyl chloride under an ice bath, followed by the addition of the catalyst N,N-dimethyl Formamide .Molecular Structure Analysis

The molecular formula of Trifluoromethanesulfinyl Chloride is CClF3OS . Its molecular weight is 152.523 Da .Chemical Reactions Analysis

Trifluoromethanesulfinyl Chloride can be used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes. It can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .Physical And Chemical Properties Analysis

Trifluoromethanesulfinyl Chloride is a liquid at room temperature . It has a boiling point of 149.4±35.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm^3 .科学研究应用

Fluoroalkylation of Heterocycles, Arenes, and Heteroarenes

Trifluoromethanesulfinyl Chloride serves as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . This process involves the introduction of a trifluoromethyl group into these compounds, which can significantly alter their chemical and physical properties, such as increasing their lipophilicity or thermal stability.

Sulfonation of Alcohols

As a sulfonating agent , Trifluoromethanesulfinyl Chloride is used to convert alcohols into sulfonates . This transformation is crucial in the synthesis of sulfonate esters, which are valuable intermediates in the production of detergents, dyestuffs, and pharmaceuticals.

Chlorination of Carbanions

In organic synthesis, Trifluoromethanesulfinyl Chloride acts as a chlorinating agent for carbanions . This application is important for introducing chloro groups into organic molecules, which can be a key step in the synthesis of agrochemicals and medicinal compounds.

Electrophilic Trifluoromethylthiolation

This compound has been used for C-H trifluoromethylthiolation of indoles, thiophenes, and ketones under catalyst-free conditions . The process allows for the introduction of a trifluoromethylthiol group, which can enhance the molecule’s ability to form hydrogen bonds and increase its volatility.

Bifunctional Chlorotrifluoromethylthiolation

Trifluoromethanesulfinyl Chloride is also employed in 1,2-bifunctional chlorotrifluoromethylthiolation of indoles, styrenes, and alkynes . This method enables the simultaneous introduction of both chloro and trifluoromethylthiol groups, providing a straightforward route to multifunctionalized compounds.

Synthesis of Biologically Active Molecules

The compound is utilized in the late-stage trifluoromethylsulfinylation of complex biologically active molecules . This application is particularly valuable in drug discovery and development, where the introduction of a trifluoromethylsulfinyl group can improve the pharmacokinetic properties of therapeutic agents.

Trifluoromethylsulfoxidation

Trifluoromethanesulfinyl Chloride can be used for trifluoromethylsulfoxidation , a process that introduces a trifluoromethylsulfinyl group into organic substrates . This modification can increase the compound’s resistance to metabolic degradation, making it more suitable for pharmaceutical applications.

Functionalization of Benzothiophenes and Benzofurans

Lastly, it is used to functionalize benzothiophenes and benzofurans under the promotion of silver carbonate . This functionalization is crucial for the synthesis of compounds with potential applications in materials science and pharmaceutical chemistry.

作用机制

Target of Action

Trifluoromethanesulfinyl Chloride primarily targets heterocycles, arenes, and heteroarenes . These are organic compounds that play a crucial role in many biological processes. The compound acts as a trifluoromethylating agent, interacting with these targets to induce changes in their structure and function .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This involves the addition of a trifluoromethyl group to the target molecule, altering its properties. Trifluoromethanesulfinyl Chloride can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .

Biochemical Pathways

The trifluoromethylation process induced by Trifluoromethanesulfinyl Chloride can affect various biochemical pathways. While the specific pathways depend on the target molecule, the process generally leads to the formation of new compounds with altered properties. These new compounds can then participate in different biochemical reactions, leading to various downstream effects .

Result of Action

The trifluoromethylation of target molecules by Trifluoromethanesulfinyl Chloride can result in significant molecular and cellular effects. For instance, the compound is used in the synthesis of various pharmaceuticals, including drugs with anti-cancer properties . The resulting changes in the target molecules can affect their function, potentially leading to therapeutic effects.

Action Environment

The action, efficacy, and stability of Trifluoromethanesulfinyl Chloride can be influenced by various environmental factors. For example, the compound is sensitive to moisture and should be stored at low temperatures . Additionally, the presence of other compounds can affect its reactivity and the outcomes of its interactions with target molecules.

安全和危害

属性

IUPAC Name |

trifluoromethanesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3OS/c2-7(6)1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBNYWVYPASUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451613 | |

| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20621-29-8 | |

| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

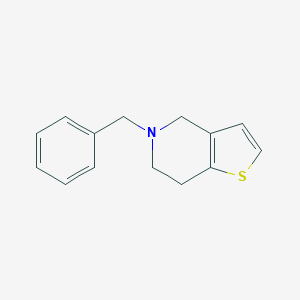

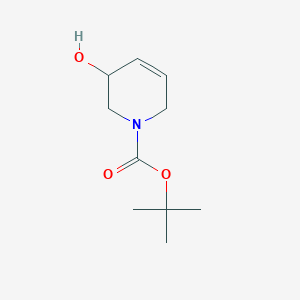

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)